Argiopinin I
Description
Structure
2D Structure
Properties
IUPAC Name |
[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGEHUZOLMKLZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N12O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922346 | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117233-41-7 | |
| Record name | Argiopinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations
Impact of Polyamine Backbone Architecture on Receptor Affinity and Selectivity
The polyamine backbone constitutes a significant portion of Argiopinin I's structure and plays a critical role in its interaction with glutamate (B1630785) receptors. Research indicates that modifications to the polyamine chain's length and complexity can substantially alter the toxin's receptor affinity and selectivity benchchem.combiotechnology.kiev.ua.
Length and Complexity: Studies on related spider toxins suggest that increasing the complexity of the polyamine structure can enhance selectivity for specific glutamate receptor subtypes and may reduce binding to inactivated receptor states biotechnology.kiev.ua. Conversely, shorter polyamine molecules tend to form toxin-receptor complexes more rapidly biotechnology.kiev.ua.
Functional Role of Aromatic Moieties in Ligand Recognition
The aromatic moiety of this compound, an indole (B1671886) ring, is instrumental in its recognition and binding to receptor sites benchchem.comuea.ac.uk. These aromatic groups contribute to the molecule's amphiphilic properties, facilitating interactions with biological membranes and receptor binding pockets biotechnology.kiev.uaresearchgate.net.
Indole Ring: The presence of the 1H-Indole ring is a defining feature of this compound, contributing to its role as a glutamate receptor antagonist uea.ac.uk.
Substituents: The specific nature and substituents on the aromatic ring can influence the molecule's activity. For instance, comparisons of spider venom acylpolyamines with identical polyamine moieties but different aromatic head groups (e.g., hydroxyphenyl versus indole-based) have shown an impact on cytotoxic activity mdpi.com. Argiopinin-1 specifically contains an arginine residue and a hydroxyl residue within its chromophore, which are noted as important for its biological activity at glutamate receptors uea.ac.uk.
Influence of Amino Acid Linkers and Terminal Groups on Bioactivity
While this compound is not typically described as having explicit "amino acid linkers" in the same way as protein fusion constructs, the molecule does incorporate elements derived from amino acids, and the influence of such fragments on bioactivity is significant.
Amino Acid Fragments: The presence of specific amino acid residues, such as arginine and hydroxyl groups within the chromophore of Argiopinin-1, is highlighted as being particularly important for its biological activity at glutamate receptors uea.ac.uk.
Rational Design Principles for Modulating Receptor Interactions
The SAR data gathered from this compound and related spider toxins provide foundational principles for the rational design of novel analogs with tailored properties.
Polyamine Backbone Modulation: By systematically varying the length, branching, and complexity of the polyamine backbone, researchers can fine-tune receptor affinity and selectivity. This allows for the development of compounds with enhanced potency against specific receptor subtypes or altered binding kinetics benchchem.combiotechnology.kiev.ua.
Aromatic Moiety Optimization: Modifications to the aromatic ring, including changes in its core structure (e.g., indole vs. phenyl) and the addition or alteration of substituents (e.g., hydroxyl groups), can significantly impact receptor recognition and binding efficacy uea.ac.ukmdpi.com.
Analogue Development: SAR studies on related toxins, such as JSTX-3 and NPTX, have successfully led to the synthesis of analogs exhibiting exquisite selectivity and potency for specific AMPA receptors, underscoring the power of systematic structural variation guided by SAR principles researchgate.net.
Data Table: Qualitative Structure-Activity Relationships of this compound and Related Toxins
| Structural Feature Modified | Observed Effect on Receptor Affinity/Selectivity | Supporting Evidence |
| Polyamine Backbone Length/Complexity | Altered affinity; increased complexity leads to increased selectivity and reduced binding to inactivated receptors. Shorter molecules bind faster. | biotechnology.kiev.ua |
| Aromatic Moiety Type (e.g., Indole vs. Phenyl) | Influences activity. | mdpi.com |
| Aromatic Moiety Substituents (e.g., Hydroxyl) | Presence of hydroxyl group noted in Argiopinin-1's chromophore; general importance of substituents. | uea.ac.uk, mdpi.com |
| Amino Acid Fragment (e.g., Arginine, Hydroxyl residues) | Crucial for biological activity at glutamate receptors. | uea.ac.uk |
Comparative Neuropharmacological Analysis of Argiopinin I and Homologs
Comparative Electrophysiological Profiles with Argiopinin II, III, IV, and V
The Argiopinin family, including Argiopinin I, II, III, IV, and V, are all characterized by their activity as antagonists of glutamate (B1630785) receptors nih.govwikipedia.orgscispace.comresearchgate.net. Research indicates that while these compounds share a common mechanism of blocking glutamate receptors, subtle differences exist in their potency and selectivity. Argiopinin II, for instance, has been noted to exhibit higher specificity for AMPA receptors compared to this compound, which displays broader, yet weaker, activity across NMDA and kainate receptors benchchem.com. These distinctions in electrophysiological profiles suggest that variations in their chemical structures, particularly within the acyl and polyamine moieties, lead to differential binding affinities and functional consequences at the receptor level wikipedia.orgscispace.com. Studies have shown that these toxins act as open-channel blockers, often with voltage-dependent characteristics, interfering with synaptic transmission msu.rubiotechnology.kiev.uabiotechnology.kiev.ua.
Delineation from Argiopine and Pseudoargiopinines
This compound, along with Argiopine and Pseudoargiopinines, are all low-molecular-weight compounds isolated from Argiope lobata venom and function as antagonists of glutamate receptors nih.govwikipedia.orgresearchgate.net. Structurally, these toxins are classified based on their chromophore's nature: Argiopine contains 2,4-dihydroxyphenylacetic acid, Argiopinines possess (4-hydroxyindol-3-yl) acetic acid, and Pseudoargiopinines feature (indol-3-yl) acetic acid wikipedia.org. These structural variations, particularly in the aromatic moiety, lead to distinct pharmacological properties and degrees of receptor blockade nih.govwikipedia.orgresearchgate.net. While all three classes block glutamate receptors, their specific interactions and potencies can differ, allowing for their delineation through detailed structural and functional analysis nih.govresearchgate.net. For example, Argiopine (also known as Argiotoxin-636) is a potent NMDA receptor channel blocker, with affinities in the low nanomolar range, and exhibits selectivity for GluN1/2A and GluN1/2B subtypes over others nih.gov.
Structural and Functional Divergence from Joro Spider Toxins (JSTX) and Nephila Spider Toxins (NSTX)
Joro Spider Toxins (JSTX) and Nephila Spider Toxins (NSTX), primarily from the Nephila genus, are also well-known acylpolyamine toxins that target glutamate receptors msu.rumdpi.comscielo.brresearchgate.netlnu.edu.ua. Structurally, JSTX-3 and NSTX-3 share high structural identity with Argiopine-636 mdpi.com. These toxins, including JSTX-3, are potent open-channel blockers of ionotropic glutamate receptors (iGluRs) such as AMPA, NMDA, and kainate receptors msu.rumdpi.comscielo.brresearchgate.net. While sharing the general acylpolyamine scaffold, subtle differences in their polyamine chain length, branching, and the nature of the aromatic moiety contribute to variations in their specific receptor subtype affinities and functional effects scispace.commsu.rumdpi.com. For instance, JSTX-3 selectively suppresses calcium-permeable AMPA receptors researchgate.net. The broader class of spider toxins, including JSTX and NSTX, often target ion channels and receptors, playing a crucial role in immobilizing prey mdpi.commdpi.comnih.gov.
Cross-Species Receptor Sensitivity and Evolutionary Considerations
Spider venom toxins, including this compound and its relatives, have evolved to target specific receptors and ion channels, often with remarkable selectivity mdpi.commdpi.comnih.govpnas.org. The targets of these toxins are frequently conserved across species, particularly within the nervous systems of insects and vertebrates msu.runih.gov. This cross-species activity is attributed to the evolutionary conservation of ion channel and receptor structures msu.runih.gov. The diverse array of spider toxins reflects millions of years of co-evolutionary pressures, leading to specialized molecules that target a wide range of neuronal targets, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, as well as various neurotransmitter receptors mdpi.commdpi.comnih.govresearchgate.net. The study of these toxins provides valuable insights into the evolution of venom composition and the diversification of toxin function, often driven by gene duplication and functional specialization mdpi.compnas.orgbiorxiv.org. For example, the inhibitor cystine knot (ICK) motif is a common structural scaffold found in many spider-venom cysteine-rich peptides, suggesting a shared evolutionary origin and subsequent diversification pnas.orgnih.gov. The ability of toxins like this compound to interact with receptors in different species underscores the fundamental similarities in neuronal signaling mechanisms across the animal kingdom and highlights the evolutionary adaptability of venom components.
Compound Name List
this compound
Argiopinin II
Argiopinin III
Argiopinin IV
Argiopinin V
Argiopine
Pseudoargiopinines
Joro Spider Toxins (JSTX)
Nephila Spider Toxins (NSTX)
Argiotoxin-636 (ArgTX-636)
JSTX-3
NSTX-3
Argiopinin 1 (ARN-1)
Argiopinin 2 (ARN-2)
Argiopine-636
Advanced Methodologies in Argiopinin I Research
Electrophysiological Recording Techniques for Synaptic Transmission Analysis
Electrophysiological methods are fundamental to understanding how Argiopinin I influences neuronal signaling by directly measuring electrical activity. These techniques allow researchers to observe the compound's effects on ion channel function and synaptic currents in real-time.
Whole-Cell Patch Clamp Studies
Whole-cell patch clamp electrophysiology is a primary technique employed to investigate the functional impact of this compound on neuronal membranes. This method allows for the precise recording of ionic currents flowing across the cell membrane, providing direct evidence of this compound's channel-blocking activity. Studies involving isolated hippocampal neurons from rats have demonstrated that this compound acts as a non-competitive antagonist, effectively blocking glutamate- and kainate-activated ionic currents nih.govresearchgate.net. Further investigations have indicated that it functions by blocking ion channels in their open state biotechnology.kiev.ua. This compound has also been shown to affect neuronal activity in insect hippocampal single neurons, where it elicits blockade of synaptic transmission at concentrations ranging from 10⁻⁷ to 10⁻⁶ M latoxan.com.
Table 1: Electrophysiological Activity of this compound
| Target System | Observed Effect | Concentration Range | Citation |
| Insect hippocampal neurons | Blockade of synaptic transmission | 10⁻⁷ - 10⁻⁶ M | latoxan.com |
| Rat hippocampal neurons | Blockade of glutamate (B1630785)/kainate-activated currents | Not specified | nih.govresearchgate.net |
| Rat hippocampal neurons | Non-competitive antagonism of glutamate receptors | Not specified | uea.ac.ukbiotechnology.kiev.ua |
Concentration-Clamp Techniques
While not always explicitly termed "concentration-clamp," the principle of precisely controlling and varying the concentration of this compound applied to the biological preparation is integral to electrophysiological studies. This approach enables the establishment of dose-response relationships, allowing researchers to determine the potency and efficacy of the toxin. The observation of this compound's effects at specific concentration ranges, such as 10⁻⁷ to 10⁻⁶ M on insect neurons latoxan.com, highlights the importance of controlled concentration application in characterizing its activity.
Chromatographic Purification and Characterization Techniques
The isolation and purification of this compound from the complex mixture of Argiope lobata spider venom are critical initial steps for detailed study. Chromatographic techniques are indispensable for separating this compound from other venom components and establishing its purity.
Commonly employed methods include ion exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) nih.gov. Flash chromatography and general column chromatography have also been utilized for initial separation uea.ac.ukbenchchem.com. HPLC, in particular, is frequently used for both purification and characterization, with this compound typically achieving a purity of 99% latoxan.com. Liquid chromatography-mass spectrometry (LC-MS) is also applied for further purification and identity confirmation benchchem.com.
Table 2: Purification and Characterization of this compound
| Technique | Application | Finding/Result | Citation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | 99% Purity | latoxan.com |
| Ion Exchange Chromatography | Isolation from venom | Used for purification | nih.gov |
| Reverse-Phase HPLC | Isolation from venom | Used for purification | nih.gov |
| NMR Spectroscopy | Structural Elucidation | Confirms structure | uea.ac.uknih.gov |
| Mass Spectrometry | Structural Elucidation | Confirms formula | uea.ac.ukbenchchem.comnih.gov |
Spectroscopic Approaches for Structural Elucidation of Synthetic Analogs
Spectroscopic methods are paramount for deciphering the intricate molecular architecture of this compound and its synthetically derived analogs. These techniques provide detailed insights into the compound's composition, connectivity, and three-dimensional arrangement.
Key spectroscopic tools include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H-NMR and ¹³C NMR, as well as advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) uea.ac.uknih.gov. These NMR techniques are vital for identifying spin systems and mapping proton-proton and proton-carbon correlations, thereby aiding in the sequential assignment of the molecule nih.gov. Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HR-MS), is employed to accurately determine the molecular formula and mass, confirming the compound's identity uea.ac.ukbenchchem.comnih.gov. In cases where structural ambiguities persist, X-ray crystallography can be utilized for definitive structural resolution benchchem.com.
Chemical Synthesis Pathways for this compound and its Derivatives
The chemical synthesis of this compound and its derivatives is a critical area of research, enabling the generation of sufficient quantities for study and the exploration of structure-activity relationships (SAR) scispace.com. Synthetic routes typically involve multi-step processes, beginning with the preparation of key intermediate compounds benchchem.com. These intermediates are then coupled together under carefully controlled reaction conditions to assemble the final molecule benchchem.com. A common strategy in complex peptide synthesis, including that of this compound derivatives, involves the judicious use of protecting groups to ensure selective reactions occur at desired functional sites without unintended side reactions benchchem.com.
In Vitro and Ex Vivo Model Systems for Receptor Studies
Investigating the precise interaction of this compound with its target receptors, primarily NMDA and AMPA receptors, necessitates the use of controlled in vitro and ex vivo biological model systems. These systems allow for the detailed examination of binding affinities, functional effects, and receptor occupancy.
In Vitro Systems typically involve recombinant cell lines engineered to express specific receptors or membrane preparations derived from native tissues, such as rat brain synaptosomes benchchem.comsygnaturediscovery.com. Xenopus oocytes are also utilized as a model system for studying ion channel function researchgate.net.
Ex Vivo Systems employ tissue preparations from organisms, including rat brain slices sygnaturediscovery.compsychogenics.comevotec.com and isolated hippocampal neurons from rats nih.govresearchgate.net, as well as insect hippocampal single neurons latoxan.com. Within these systems, a range of methodologies are applied. Radioligand binding assays, including competition, saturation, and kinetic studies, are standard for characterizing binding parameters sygnaturediscovery.com. Receptor occupancy (RO) studies, conducted both in vivo and ex vivo, are crucial for assessing target engagement and correlating it with compound exposure sygnaturediscovery.compsychogenics.comevotec.com. Functional assays, such as those measuring [³⁵S] GTPγS binding, can evaluate the direct impact of this compound on receptor activity sygnaturediscovery.com. Electrophysiological techniques, as detailed in section 5.1, are also applied to these preparations to measure functional responses.
Research findings indicate that this compound exhibits broader, yet weaker, activity across NMDA and kainate receptors when compared to certain related compounds benchchem.com. Its mechanism involves the non-competitive blockade of glutamate receptors, specifically by targeting open ion channels uea.ac.ukbiotechnology.kiev.ua.
Compound List:
this compound
Argiopinin II
Argiopinin III
Argiopinin IV
Argiopine
Argiopinines
Pseudoargiopinins
JSTX-3
AR636 (Argiotoxin-636)
NPTX-3 (Nephila spider toxin-3)
Glutamate
Kainate
NMDA
AMPA
Putrescine
Spermine
Spermidine
Isolated Neuronal Preparations (e.g., Hippocampal Neurons)
Isolated neuronal preparations, particularly those derived from hippocampal tissues, are crucial for dissecting the precise mechanisms of neurotoxins like this compound. These preparations allow researchers to study the compound's effects on neuronal excitability, neurotransmission, and ion channel function in a controlled environment.
Research has demonstrated that this compound acts as a neurotoxin by targeting various ion channels in neuronal membranes, thereby modulating neuronal excitability and affecting neurotransmission cymitquimica.com. Specifically, this compound has been investigated in isolated hippocampal neurons from both insect and rat models latoxan.combiotechnology.kiev.uaresearchgate.netresearchgate.netcolab.ws. Studies using rat hippocampal neurons have shown that this compound, along with other argiopinins, acts as an antagonist to glutamate and kainate receptors cymitquimica.comresearchgate.netbenchchem.com. These toxins selectively block ionic currents activated by glutamate and its agonist kainate in a voltage-dependent manner, preferentially affecting agonist-activated ionic channels researchgate.net. The concentration at which this compound exhibits activity on insect hippocampal neurons has been reported to be in the range of 10⁻⁷ to 10⁻⁶ M latoxan.com. Furthermore, electrophysiological studies, such as those employing the concentration clamp method, have been instrumental in characterizing the kinetics and reversibility of this compound's interactions with these neuronal targets researchgate.net. While argiopine's blocking action is described as partially reversible, other argiopinins, which would include this compound, are noted as being poorly reversible researchgate.net.
Table 1: this compound Activity in Isolated Neuronal Preparations
| Preparation Type | Target Receptors/Channels | Reported Effect | Concentration Range (M) | Reversibility | Methodological Approach |
| Insect Hippocampal Neurons | Not specified | Neurotoxic action, modulation of excitability | 10⁻⁷ - 10⁻⁶ | Not specified | Electrophysiology |
| Rat Hippocampal Neurons | Glutamate, Kainate | Blockade of activated ionic currents | Not specified | Poorly reversible | Concentration Clamp, Electrophysiology |
| Rat Hippocampal Neurons | Glutamate, Kainate | Voltage-dependent blockade, preferential action on channels | Not specified | Not specified | Electrophysiology |
Neuromuscular Junction Preparations
Neuromuscular junction (NMJ) preparations offer a distinct avenue for studying the effects of toxins like this compound, particularly concerning their impact on synaptic transmission between motor neurons and muscle fibers kenhub.comderangedphysiology.com. While direct studies on this compound's action at mammalian NMJs are less prominent in the available literature, its effects on related preparations, such as locust muscle tissues, have provided valuable insights into its receptor-binding properties.
Research involving argiopinins, including this compound, has utilized locust muscle preparations to investigate their specific binding affinities to glutamate receptors researchgate.net. These studies employed radioligand binding assays, where preparations from locust muscle tissues were incubated with radiolabeled ligands to quantify the binding characteristics of the toxins. The results indicated that argiopinins exhibit specific binding to glutamate receptors, with reported dissociation constants (Kd) and maximum binding capacities (Bmax) for [³H]-L-glutamic acid and [³H]-L-aspartic acid. These findings are crucial for understanding the molecular targets and the potency of this compound in modulating synaptic transmission, even if the preparations are not mammalian NMJs. The specificity of these interactions highlights the potential of this compound as a pharmacological tool for probing the function of ionotropic glutamate receptors in various biological contexts.
Table 2: Argiopinin Binding to Glutamate Receptors in Locust Muscle Preparations
| Preparation Type | Radiolabeled Ligand | Dissociation Constant (Kd) (μM) | Maximum Binding Capacity (Bmax) (pmol/mg) |
| Locust Muscle Tissue | [³H]-L-glutamic acid | 0.47 | 2300 |
| Locust Muscle Tissue | [³H]-L-aspartic acid | 0.65 | 1870 |
Compound List:
this compound (ARN-1)
Argiopinin II
Argiopinin III
Argiopinin IV
Argiopine
Pseudoargiopinines
Glutamate
Kainate
NMDA
AMPA
L-glutamic acid
L-aspartic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
